2-(3-Phenylpropanamido)propanoic acid is an organic compound classified under the group of phenylpropanoic acids. It features a structure that combines a propanoic acid moiety with an amide functional group attached to a phenylpropane backbone. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical reactions involving phenylpropanoic acid derivatives. It may also be found as a metabolite in certain biological systems, although specific natural sources are not well-documented in current literature.
The synthesis of 2-(3-Phenylpropanamido)propanoic acid can be approached through several methods, primarily involving amide formation from corresponding carboxylic acids or their derivatives.
The molecular formula for 2-(3-Phenylpropanamido)propanoic acid is . Its structure can be visualized as follows:
CC(C(=O)N)C(C1=CC=CC=C1)C(=O)O
InChI=1S/C12H15NO2/c1-9(12(14)15)10(2)13-11-7-5-3-4-6-8-11/h3-8,10H,9H2,1-2H3,(H,14,15)
2-(3-Phenylpropanamido)propanoic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by the presence of both the amide and carboxylic acid functional groups, making it versatile for further chemical modifications.
2-(3-Phenylpropanamido)propanoic acid has potential applications in:
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6